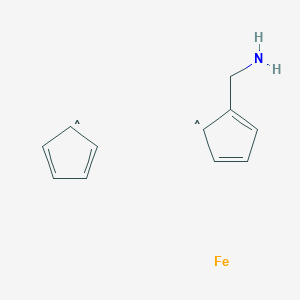

Ferrocene,(aminomethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ferrocene, (aminomethyl)- is a compound that belongs to the family of organometallic compounds. It is a derivative of ferrocene, which is a compound that contains two cyclopentadienyl rings that are bonded to an iron atom. Ferrocene, (aminomethyl)- has been studied extensively due to its unique properties, which make it useful in various scientific research applications.

Applications De Recherche Scientifique

Synthesis of New Compounds : (Aminomethyl)ferrocene is used as a precursor for Schiff base chemistry, leading to the synthesis of new ferrocene-containing compounds with potential applications in various fields (Ossola et al., 2003).

Medicinal Chemistry : Ferrocenyl compounds, including those based on (aminomethyl)ferrocene, have shown biological and medical effects against diseases like cancer and malaria. Ferrocene's stable, nontoxic nature and good redox properties make it a valuable component in bioorganometallic chemistry (Fouda et al., 2007).

Electronic Communication in Derivatives : (Aminomethyl)ferrocene derivatives demonstrate unique properties based on electronic communication between the amino group of the ligand and the Fe center, which is crucial for various electronic and photonic applications (Osakada et al., 2006).

Electrochemical Investigations : Aminoferrocene, derived from (aminomethyl)ferrocene, serves as an electroactive indicator in studying carbodiimide coupling reactions, with applications in biosensing and surface chemistry (Booth et al., 2015).

Catalysis and Material Science : Ferrocene-based peptides/amides find applications in various fields, including catalysis, nonlinear optics, polymer science, and electrochemistry. The electroactive core of ferrocene plays a critical role in these applications (Lal et al., 2011).

Superparamagnetic and Fluorescent Materials : Ferrocenylphosphazenes, including those synthesized from (aminomethyl)ferrocene, have been used to create superparamagnetic, electrochemical, and fluorescent microspheres with potential applications in catalysis, bio-assays, and electronic devices (Ali et al., 2017).

Cancer Research : Ferrocene-based compounds, including derivatives of (aminomethyl)ferrocene, are actively studied for their anticancer activities, demonstrating significant potential in medicinal applications (Ornelas, 2011).

Propriétés

InChI |

InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQEPSSJGFPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FeN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene,(aminomethyl)- | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)](/img/structure/B1180277.png)

![Ethyl 4-methyl-3-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B1180286.png)

![Ethyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B1180288.png)